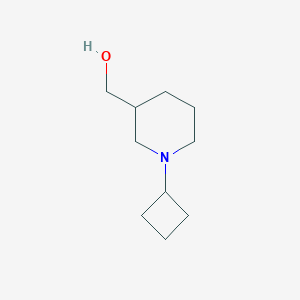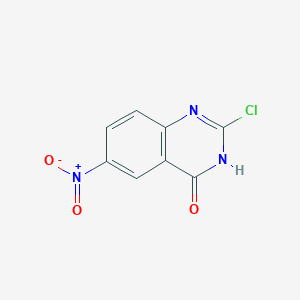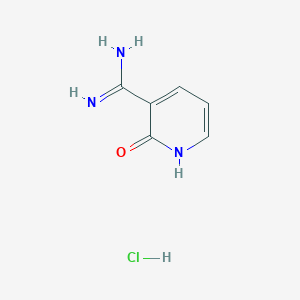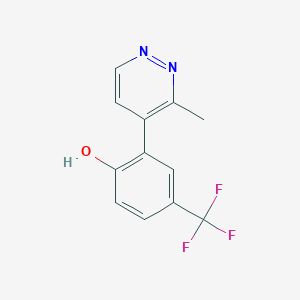![molecular formula C10H9NO3S B1462450 [2-(5-Methyl-2-furyl)-1,3-thiazol-4-yl]essigsäure CAS No. 1050885-30-7](/img/structure/B1462450.png)
[2-(5-Methyl-2-furyl)-1,3-thiazol-4-yl]essigsäure
Übersicht
Beschreibung
“[2-(5-Methyl-2-furyl)-1,3-thiazol-4-yl]acetic acid” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of “[2-(5-Methyl-2-furyl)-1,3-thiazol-4-yl]acetic acid” is characterized by the presence of a furan ring and a thiazole ring. The furan ring contributes to the aromaticity of the molecule, while the thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Wirkmechanismus
The mechanism of action of [2-(5-Methyl-2-furyl)-1,3-thiazol-4-yl]acetic acid is not fully understood, but it is thought to act as a positive allosteric modulator of GABA receptors. This means that [2-(5-Methyl-2-furyl)-1,3-thiazol-4-yl]acetic acid enhances the activity of GABA receptors, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
[2-(5-Methyl-2-furyl)-1,3-thiazol-4-yl]acetic acid has been shown to have a variety of biochemical and physiological effects. In addition to its activity as a GABA receptor modulator, [2-(5-Methyl-2-furyl)-1,3-thiazol-4-yl]acetic acid has been shown to have anti-inflammatory and antioxidant properties. These properties make [2-(5-Methyl-2-furyl)-1,3-thiazol-4-yl]acetic acid a potential candidate for the development of new drugs for the treatment of inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [2-(5-Methyl-2-furyl)-1,3-thiazol-4-yl]acetic acid in lab experiments is its high affinity for GABA receptors. This makes it a useful tool for studying the function of these receptors and developing new drugs that target them. However, one limitation of using [2-(5-Methyl-2-furyl)-1,3-thiazol-4-yl]acetic acid is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on [2-(5-Methyl-2-furyl)-1,3-thiazol-4-yl]acetic acid. One area of interest is the development of new drugs that target GABA receptors using [2-(5-Methyl-2-furyl)-1,3-thiazol-4-yl]acetic acid as a starting point. Another potential direction is the study of [2-(5-Methyl-2-furyl)-1,3-thiazol-4-yl]acetic acid's anti-inflammatory and antioxidant properties, which could lead to the development of new drugs for the treatment of inflammatory and oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of [2-(5-Methyl-2-furyl)-1,3-thiazol-4-yl]acetic acid and its potential applications in other areas of scientific research.
Wissenschaftliche Forschungsanwendungen
Biomassenumwandlung und Bioraffinerie
Diese Verbindung gehört zu einer Klasse von Chemikalien, die aus Biomasse gewonnen werden, wie z. B. Furfurale, die als Schlüssel für die Umwandlung von Biomasse in wertvolle Produkte erkannt wurden. Die Reaktionsmuster von Furfuralen, einschließlich [2-(5-Methyl-2-furyl)-1,3-thiazol-4-yl]essigsäure, ermöglichen die Synthese verschiedener Biokraftstoffe und erneuerbarer Chemikalien . Das Potenzial der Verbindung in der Katalyse kann zu umweltfreundlicheren Reagenzien und Reaktionsbedingungen führen, die den Prinzipien der grünen Chemie entsprechen.
Synthetische organische Chemie
Die in der synthetischen organischen Chemie angesammelte Expertise kann auf this compound angewendet werden, um strukturell komplexe Moleküle zu synthetisieren. Diese Moleküle haben gezielte Anwendungen und gewünschte Eigenschaften, die durch chemische Modifikationen an den in der Verbindung vorhandenen reaktiven Stellen erzielt werden können .
Dieselkraftstoffadditive
Die Derivate der Verbindung, wie MtMF, zeigen sich vielversprechend als Dieselkraftstoffadditive. Diese Anwendung ist besonders relevant im Kontext erneuerbarer Energiequellen und der Notwendigkeit eines effizienteren und saubereren Verbrennungsprozesses in Dieselmotoren .
Grüne Chemie
Die Rolle der Verbindung in der grünen Chemie ist aufgrund ihrer Biomassenherkunft und der Möglichkeit, sie unter umweltverträglichen Bedingungen einzusetzen, von Bedeutung. Sie dient als Beispiel dafür, wie sich die chemische Industrie von traditionellen Ressourcen wie Rohöl zu nachhaltigeren Alternativen verlagern kann .
Herstellung von Furan-Plattformchemikalien
This compound kann bei der Herstellung von Furan-Plattformchemikalien (FPCs) verwendet werden, die direkt aus Biomasse gewonnen werden. Diese FPCs haben ein breites Anwendungsspektrum über Brennstoffe und Kunststoffe hinaus, einschließlich der Synthese von chiralen Furanen und anderen komplexen Chemikalien .
Synthetisches Potenzial für komplexe Moleküle
Das synthetische Potenzial der Verbindung ist groß und ermöglicht die Herstellung komplexer Moleküle mit spezifischen Anwendungen. Dazu gehören die Entwicklung neuer Synthesestrategien und die Verbesserung bestehender Wege, um den Anwendungsbereich für biorerneuerbare Produkte zu erweitern .
Wertschöpfende Chemikalien aus Biomasse
Als Teil der Furfural-Familie gilt this compound als eine der wichtigsten wertschöpfenden Chemikalien, die aus Biomasse gewonnen werden. Ihre Umwandlung in verschiedene hochwertige Produkte ist ein wichtiges Forschungsfeld, das die Bedeutung von Biomasse als nachhaltige Ressource unterstreicht .
Transformation der chemischen Industrie
Die Verbindung veranschaulicht den anhaltenden Wandel in der chemischen Industrie, der sich von Erdölraffinerien zu Bioraffinerien hinbewegt. Diese Verschiebung ist entscheidend für die Schaffung einer nachhaltigeren und umweltfreundlicheren Landschaft der chemischen Produktion .
Eigenschaften
IUPAC Name |
2-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-6-2-3-8(14-6)10-11-7(5-15-10)4-9(12)13/h2-3,5H,4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVDHYNCXQZRMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=CS2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201255820 | |
| Record name | 2-(5-Methyl-2-furanyl)-4-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201255820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1050885-30-7 | |
| Record name | 2-(5-Methyl-2-furanyl)-4-thiazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050885-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Methyl-2-furanyl)-4-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201255820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one](/img/structure/B1462371.png)

![6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1462374.png)

![2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1462378.png)

![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinol](/img/structure/B1462383.png)

![5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride](/img/structure/B1462385.png)

![7-benzyl-2-[2-(4-hydroxy-3-nitrophenyl)ethenyl]-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-ol](/img/structure/B1462388.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-(propan-2-yl)-1H-pyrazole-3,5-diamine](/img/structure/B1462389.png)
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridine-8-carbaldehyde oxime](/img/structure/B1462390.png)